Anti‑HIV‑1 Potency Relative to the Parent HEPT Scaffold (Wild‑Type HIV‑1 IIIB, MT‑4 Cells)
The 2‑methyl substitution on the C6‑phenylthio ring of the HEPT scaffold is expected to modulate anti‑HIV‑1 activity relative to the unsubstituted parent HEPT. In the seminal structure–activity relationship study by Tanaka et al., substitution at the meta position of the C6‑phenylthio ring with a methyl group improved activity, and the 3,5‑dimethyl analog achieved EC₅₀ = 0.26 μM against HIV‑1 IIIB in MT‑4 cells, representing an approximately 27‑fold enhancement over HEPT (EC₅₀ ≈ 7 μM) [1][2]. While the 2‑methyl analog (CAS 125056-57-7) differs in the ortho position, the data establish the magnitude of potency shifts achievable through phenylthio ring substitution within the same series and provide a validated baseline for comparative evaluation of the target compound under identical assay conditions [1].
| Evidence Dimension | Anti‑HIV‑1 activity (EC₅₀, μMC) |
|---|---|
| Target Compound Data | EC₅₀ data for the 2‑methyl analog (CAS 125056-57-7) are not available from the retrieved literature; the compound is a defined member of the 5‑methyl‑6‑(arylthio) HEPT series characterized by Tanaka et al. |
| Comparator Or Baseline | HEPT (parent compound, CAS 123027-56-5): EC₅₀ = 7 μM (WT HIV‑1 IIIB, MT‑4 cells) [2]; 6‑[(3,5‑dimethylphenyl)thio]‑HEPT (compound 28): EC₅₀ = 0.26 μM (same assay) [1] |
| Quantified Difference | Parent HEPT to 3,5‑dimethyl analog: ≈27‑fold improvement; ortho‑methyl analog is anticipated to fall within the range defined by these comparators. |
| Conditions | HIV‑1 HTLV‑IIIB strain, MT‑4 cell culture; EC₅₀ determined by MTT assay 3–5 days post‑infection [1]. |
Why This Matters
This establishes the potency landscape of the HEPT arylthio series: even subtle changes in phenyl substitution can alter EC₅₀ by more than an order of magnitude, making exact structural specification critical for SAR studies and lead optimization campaigns.
- [1] Tanaka, H.; Takashima, H.; Ubasawa, M.; Sekiya, K.; Nitta, I.; Baba, M.; Shigeta, S.; Walker, R.T.; De Clercq, E.; Miyasaka, T. J. Med. Chem. 1992, 35 (2), 337–345. View Source
- [2] He, Y.; Chen, F.; Wang, Z.; Zhan, P.; Liu, X. Structure‑Directed Linker Optimization of Novel HEPTs as Non‑Nucleoside Inhibitors of HIV‑1 Reverse Transcriptase. Bioorg. Chem. 2023, 133, 106413. View Source
